molecular formula C21H24N4O4 B11114128 2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide

2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11114128
M. Wt: 396.4 g/mol
InChI Key: JDCUGUZLLVXNCG-HYARGMPZSA-N
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Description

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a hydrazide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-(4-Methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 5-nitro-2-(piperidin-1-yl)benzaldehyde under acidic conditions to form the final product through a condensation reaction.

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Condensation: The hydrazide linkage can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution reactions: Formation of various substituted piperidine derivatives.

    Condensation reactions: Formation of hydrazones.

Scientific Research Applications

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and hydrazide linkage may also play roles in binding to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)ethylamine: Similar structure but lacks the nitro group and hydrazide linkage.

    5-Nitro-2-(piperidin-1-yl)benzaldehyde: Contains the nitro group and piperidine ring but lacks the hydrazide linkage.

    N’-[(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene]acetohydrazide: Similar structure but lacks the 4-methylphenoxy group.

Uniqueness

2-(4-Methylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O4/c1-16-5-8-19(9-6-16)29-15-21(26)23-22-14-17-13-18(25(27)28)7-10-20(17)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,23,26)/b22-14+

InChI Key

JDCUGUZLLVXNCG-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

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